molecular formula C18H17N3O2S B2653609 N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide CAS No. 2034562-53-1

N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2653609
CAS No.: 2034562-53-1
M. Wt: 339.41
InChI Key: UNEWVOSWTQIJQB-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is a compound that belongs to the family of bipyridine derivatives. Bipyridine compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound, in particular, features a bipyridine moiety linked to a benzenesulfonamide group, which imparts unique chemical and physical properties.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action is particularly relevant for drugs and bioactive compounds. It refers to how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a benzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of benzenesulfonamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of a bipyridine moiety and a benzenesulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-14-4-6-17(7-5-14)24(22,23)21-12-15-8-10-20-18(11-15)16-3-2-9-19-13-16/h2-11,13,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWVOSWTQIJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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